molecular formula C22H24N4O B2813007 (E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide CAS No. 885179-52-2

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide

Cat. No.: B2813007
CAS No.: 885179-52-2
M. Wt: 360.461
InChI Key: DZNHQDAEWKVHJC-DYTRJAOYSA-N
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Description

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanoacrylamide core, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide typically involves the reaction of benzylamine with 4-benzylpiperazine and a cyanoacrylamide precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include sodium cyanoborohydride and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. The compound’s cyanoacrylamide core is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide is unique due to its cyanoacrylamide core, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c23-15-21(22(27)24-16-19-7-3-1-4-8-19)18-26-13-11-25(12-14-26)17-20-9-5-2-6-10-20/h1-10,18H,11-14,16-17H2,(H,24,27)/b21-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNHQDAEWKVHJC-DYTRJAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C=C(C#N)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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